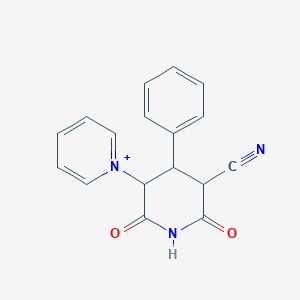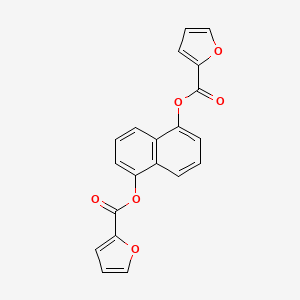
1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It appears as a white crystalline solid (industrial grade may be light yellow-brown) with a melting point of 141-142°C. Solubility is observed in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .
1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium: , is an intermediate in the synthesis of the insecticide .
Vorbereitungsmethoden
- The synthetic route to pyrazole involves several steps, starting from readily available starting materials.
- One common method is the reaction of 2,6-dioxopiperidin-3-ylamine with 4-phenylpiperidine under appropriate conditions.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Analyse Chemischer Reaktionen
- Pyrazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrazole derivatives serve as building blocks for pharmaceuticals and agrochemicals.
Biology: Researchers study pyrazoles for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Some pyrazole-based compounds exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: Pyrazoles find applications in the synthesis of fine chemicals and materials.
Wirkmechanismus
- Pyrazole’s mechanism of action depends on its specific derivatives.
- It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
- Further research is needed to elucidate specific mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Pyrazole is unique due to its fused ring system and versatile reactivity.
- Similar compounds include other heterocyclic systems (e.g., imidazoles, triazoles) with distinct properties.
Remember that pyrazole’s significance lies in its role as an intermediate in the synthesis of flonicamid, as well as its broader applications in research and industry
Eigenschaften
Molekularformel |
C17H14N3O2+ |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
2,6-dioxo-4-phenyl-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O2/c18-11-13-14(12-7-3-1-4-8-12)15(17(22)19-16(13)21)20-9-5-2-6-10-20/h1-10,13-15H/p+1 |
InChI-Schlüssel |
ABPUOIXKDMBDKW-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875950.png)
![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875966.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B10875984.png)
![Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)
![3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)
